
1,1-Dichloro-1-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-octene can be synthesized through several methods. One common approach involves the chlorination of 1-octene. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selective formation of the 1,1-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for efficient production while minimizing the formation of unwanted by-products. The use of catalysts and optimized reaction parameters can further enhance the yield and selectivity of the desired compound.
化学反应分析
Types of Reactions
1,1-Dichloro-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The carbon-carbon double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalogenated or halohydrin products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like carbon tetrachloride (CCl4) are typically used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are commonly employed.
Major Products
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalogenated alkanes or halohydrins.
Elimination Reactions: Formation of alkenes or alkynes.
科学研究应用
1,1-Dichloro-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and metabolism.
Medicine: Although not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
作用机制
The mechanism of action of 1,1-dichloro-1-octene depends on the specific reaction or application. In general, the presence of the dichloro group and the double bond in the molecule allows it to participate in a variety of chemical reactions. The chlorine atoms can act as leaving groups in substitution reactions, while the double bond can undergo addition reactions. The reactivity of this compound is influenced by the electronic and steric effects of the substituents on the molecule.
相似化合物的比较
Similar Compounds
1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloropropene: Another analog with a similar structure but different chain length.
1,1-Dichlorobutene: A compound with a longer carbon chain and similar reactivity.
Uniqueness
1,1-Dichloro-1-octene is unique due to its specific carbon chain length and the presence of the dichloro group at the terminal position. This combination of features imparts distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
1119-82-0 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC 名称 |
1,1-dichlorooct-1-ene |
InChI |
InChI=1S/C8H14Cl2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
InChI 键 |
LIBAHLPMHOXNEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


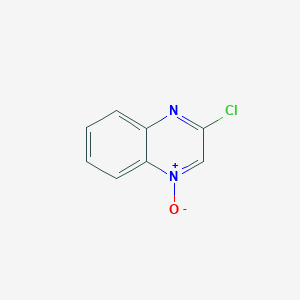
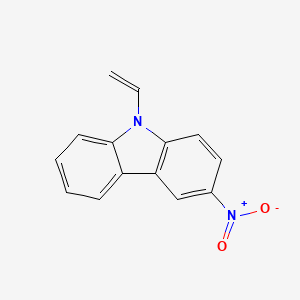
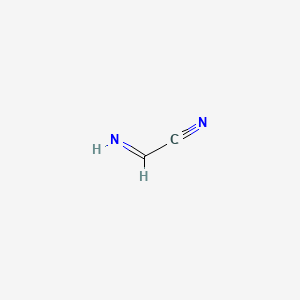
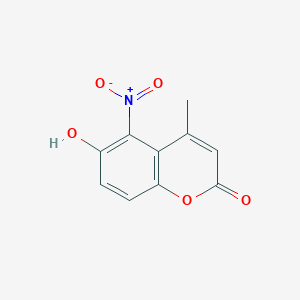
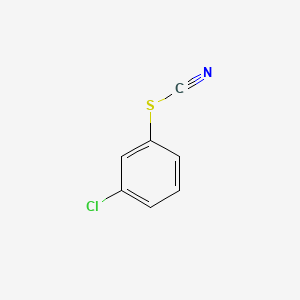
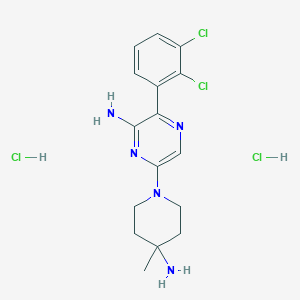
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
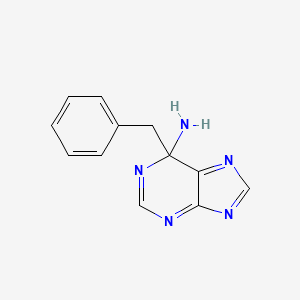
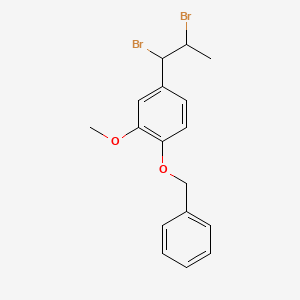
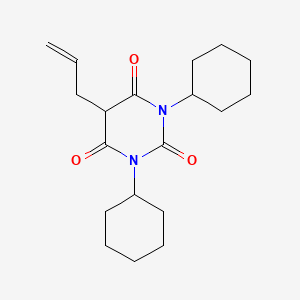
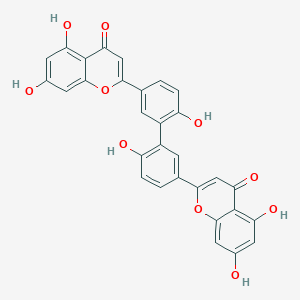
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

